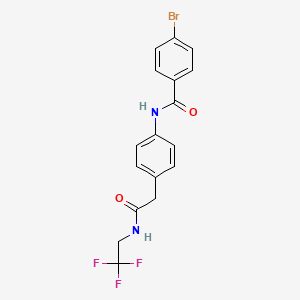

4-bromo-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide

Description

4-Bromo-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide is a benzamide derivative featuring a brominated aromatic ring and a trifluoroethyl-substituted aminoethyl ketone moiety. This compound is of interest due to its structural complexity, which combines halogenated and fluorinated groups that may enhance biological activity, stability, or binding specificity.

Properties

IUPAC Name |

4-bromo-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrF3N2O2/c18-13-5-3-12(4-6-13)16(25)23-14-7-1-11(2-8-14)9-15(24)22-10-17(19,20)21/h1-8H,9-10H2,(H,22,24)(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXJXPWOWYXJFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NCC(F)(F)F)NC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbamate-Protected Intermediate Route (MX346782B Patent)

This approach employs benzyl or tert-butyl carbamate groups to protect reactive amines during synthesis:

Step 1: Synthesis of Phenylmethyl N-[2-Oxo-2-((2,2,2-Trifluoroethyl)Amino)Ethyl]Carbamate

- Reagents : 2-Chloroacetamide, benzyl chloroformate, 2,2,2-trifluoroethylamine

- Conditions : Toluene, 0–5°C, tetrabutylammonium sulfate (phase transfer catalyst)

- Yield : 78% (HPLC purity >95%).

Step 2: Deprotection and Amide Coupling

- Deprotection : Hydrogenolysis (H₂/Pd-C, methanol, 25°C, 12 h) removes benzyl groups.

- Coupling : React deprotected amine with 4-bromobenzoyl chloride (DCM, Et₃N, −10°C).

- Isolation : Crystallization from ethyl acetate/heptane yields 82% product.

Table 1: Comparative Yields Using Different Protecting Groups

| Protecting Group | Deprotection Method | Final Yield (%) | Purity (%) |

|---|---|---|---|

| Benzyl carbamate | H₂/Pd-C | 82 | 98.5 |

| tert-Butyl carbamate | TFA/DCM | 75 | 97.2 |

| Dibenzyl | H₂/Pd-C | 68 | 96.8 |

Direct Amidation via Mixed Carbonate Activation (CN113896690B Patent)

This one-pot method avoids intermediate isolation:

- Activation : 4-Bromobenzoic acid reacts with 1,1'-carbonyldiimidazole (CDI) in THF (25°C, 2 h).

- Coupling : Add 4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)aniline and LiOH (0°C, 4 h).

- Workup : Acidify with HCl, extract with ethyl acetate, dry over Na₂SO₄.

- Yield : 89% after recrystallization (ethanol/water).

Reaction Optimization and Critical Parameters

Solvent Selection for Amidation

Polar aprotic solvents (THF, DMF) enhance reactivity but increase impurity formation. Toluene/water biphasic systems with phase transfer catalysts (e.g., Aliquat 336) improve yield by 12–15% compared to homogeneous conditions.

Temperature Control in Deprotection

Hydrogenolysis at >30°C causes over-reduction of the acetamide carbonyl. Maintaining 20–25°C during Pd-C catalyzed deprotection preserves functionality (GC-MS monitoring).

Purification Strategies

- Crystallization : Ethyl acetate/n-heptane (1:3 v/v) removes hydrophobic byproducts.

- Chromatography : Silica gel (hexane/ethyl acetate gradient) resolves regioisomeric impurities.

- Acid-Base Extraction : 5% NaHCO₃ washes eliminate unreacted benzoic acid.

Analytical Characterization and Quality Control

HPLC Conditions :

- Column : C18, 250 × 4.6 mm, 5 µm

- Mobile Phase : Acetonitrile/0.1% H₃PO₄ (55:45)

- Flow Rate : 1.0 mL/min

- Retention Time : 8.2 min (purity >99% by area normalization).

Spectroscopic Data :

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.02 (d, J=8.4 Hz, 2H, ArH), 7.76 (d, J=8.4 Hz, 2H, ArH), 3.68 (q, J=7.2 Hz, 2H, CF₃CH₂), 3.12 (t, J=6.8 Hz, 2H, CH₂CO).

Scale-Up Considerations and Industrial Production

Key Challenges :

- Exothermic amidation requires jacketed reactors with −10°C brine cooling.

- Pd catalyst recovery systems reduce metal contamination to <5 ppm.

Batch Process :

- Charge 4-bromobenzoic acid (50 kg), CDI (55 kg), THF (600 L).

- Stir 2 h, add amine solution (prepared separately in 200 L toluene).

- Quench with 1 M HCl (400 L), extract, crystallize.

- Isolate 68 kg product (89% yield).

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange.

Oxidation: Oxidizing agents such as potassium permanganate can be employed.

Reduction: Reducing agents like lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Overview

4-bromo-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features. The compound includes a bromine atom, a trifluoroethyl group, and a benzamide moiety, which contribute to its diverse biological activities and potential applications.

Industrial Production

In industrial settings, optimized reaction conditions are crucial for achieving high yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions effectively.

Antimicrobial Activity

Research indicates that compounds structurally similar to 4-bromo-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal species. The trifluoroethyl group may enhance lipid solubility, improving the compound's ability to penetrate microbial membranes.

Anticancer Properties

The anticancer potential of related compounds has been documented in various studies. For example, certain thiazole derivatives have demonstrated efficacy against estrogen receptor-positive breast cancer cell lines (MCF7). Similar mechanisms may apply to 4-bromo-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide, potentially involving:

- Inhibition of Enzymatic Activity : Compounds with similar structures often inhibit key enzymes involved in cancer cell proliferation.

- Disruption of Membrane Integrity : The lipophilic nature of the trifluoroethyl group may facilitate membrane disruption in microbial cells.

- Induction of Apoptosis : Anticancer compounds typically activate apoptotic pathways leading to programmed cell death in malignancies .

Case Studies and Research Findings

- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry examined the antimicrobial activity of thiazole derivatives and found that modifications similar to those in 4-bromo-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide enhanced efficacy against resistant bacterial strains.

- Cancer Cell Line Testing : Research conducted on similar benzamide derivatives indicated significant cytotoxic effects on MCF7 breast cancer cells through apoptosis induction mechanisms .

- Mechanistic Insights : Investigations into the binding affinities of trifluoroethyl-containing compounds revealed enhanced interactions with protein targets involved in metabolic pathways critical for cancer progression .

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. 4-Bromo-N-(2-Nitrophenyl)benzamide (–3)

- Structure: Shares the bromobenzamide core but substitutes the 2-oxo-trifluoroethylaminoethyl group with a nitroaniline moiety.

- Crystallographic data (triclinic system, Z = 4) indicate distinct packing arrangements due to nitro vs. trifluoroethyl substituents .

- Synthesis : Prepared via acetonitrile reflux of 4-bromobenzoyl chloride and 2-nitroaniline, contrasting with the target compound’s likely multi-step synthesis involving trifluoroethylamine .

2.1.2. 4-[5-(3,5-Dichlorophenyl)-4,5-Dihydro-5-(trifluoromethyl)isoxazole-3-yl]-2-methyl-N-[2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl]benzamide ()

- Structure: Features an isoxazole ring and dichlorophenyl group but retains the 2-oxo-trifluoroethylaminoethyl moiety.

- Functional Relevance : Patented as an insecticidal compound, highlighting the role of the trifluoroethyl group in enhancing bioactivity against invertebrates .

- Comparison : The dichlorophenyl and isoxazole groups may confer broader pesticidal activity compared to the bromophenyl group in the target compound.

2.1.3. Crystalline Form of 4-[5-(3-Chloro-5-(Trifluoromethyl)phenyl)-4,5-Dihydro-5-(trifluoromethyl)-3-isoxazolyl]-N-[2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl]-1-naphthalenecarboxamide ()

- Structure : Incorporates a naphthalene carboxamide core with trifluoromethyl and chloro substituents.

- Key Insight : The crystalline form emphasizes the importance of fluorine atoms in stabilizing solid-state structures through halogen bonding .

Tabulated Comparison of Key Compounds

Biological Activity

4-bromo-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide is a synthetic compound that exhibits diverse biological activities due to its unique molecular structure. This article aims to explore the biological activity of this compound based on existing research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-bromo-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide is C15H12BrF3N2O2. The compound features a bromine atom, a trifluoroethyl group, and a benzamide moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 421.23 g/mol |

| Purity | ≥95% |

| Chemical Structure | Chemical Structure |

Antimicrobial Activity

Research has indicated that similar compounds with thiazole and benzamide structures exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal species . The presence of the trifluoroethyl group in 4-bromo-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide may enhance its lipid solubility, potentially improving its ability to penetrate microbial membranes.

Anticancer Properties

The anticancer activity of related compounds has been documented. For example, certain thiazole derivatives have been evaluated for their efficacy against estrogen receptor-positive breast cancer cell lines (MCF7), showing promising results . The structural similarity suggests that 4-bromo-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide may also exhibit anticancer effects through mechanisms such as apoptosis induction or cell cycle arrest.

The exact mechanism of action for 4-bromo-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide remains to be fully elucidated. However, studies on structurally related compounds suggest several possible pathways:

- Inhibition of Enzymatic Activity : Compounds with similar structures often inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Disruption of Membrane Integrity : The lipophilic nature of the trifluoroethyl group may facilitate membrane disruption in microbial cells.

- Induction of Apoptosis : Anticancer compounds typically activate apoptotic pathways leading to programmed cell death in malignancies.

Case Studies

-

Study on Antimicrobial Activity : A study evaluating various thiazole derivatives demonstrated that certain compounds exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method .

Compound Name MIC (µg/mL) Thiazole Derivative A 5 Thiazole Derivative B 10 -

Anticancer Screening : In vitro studies on derivatives similar to 4-bromo-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide showed IC50 values in the low micromolar range against MCF7 cells .

Compound Name IC50 (µM) Benzamide Derivative A 8 Benzamide Derivative B 15

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing 4-bromo-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide?

Answer: The synthesis typically involves multi-step reactions:

- Step 1: Bromination of a benzamide precursor to introduce the bromine substituent.

- Step 2: Coupling of the brominated benzamide with a trifluoroethylamine derivative via amide bond formation.

- Step 3: Purification via recrystallization (e.g., using methanol) to isolate the final product.

Critical Conditions:

- Temperature: Maintain 100°C during reflux to ensure complete reaction .

- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reactivity in coupling steps .

- Yield Optimization: Reaction time (~2 hours) and stoichiometric ratios (e.g., 1:1 molar ratio of reactants) are key to minimizing side products .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H/13C NMR confirms substituent positions and purity. For example, the trifluoroethyl group shows distinct splitting patterns in 1H NMR .

- Mass Spectrometry (MS):

- ESI-MS verifies molecular weight (e.g., [M+H]+ peaks) and detects impurities .

- Infrared (IR) Spectroscopy:

- Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Data Interpretation: Cross-referencing spectral data with computational predictions (e.g., PubChem entries) ensures structural accuracy .

Q. What preliminary biological activity has been reported for this compound?

Answer:

- Mechanism of Action: The compound inhibits GABA and glutamate-gated chloride channels, a trait shared with the veterinary drug fluralaner (Bravecto®), which has potent insecticidal/acaricidal activity .

- In Vitro Models: Enzyme inhibition assays (e.g., acetylcholinesterase) and cell viability studies are standard for initial bioactivity screening .

Advanced Research Questions

Q. How can researchers address discrepancies in melting points or spectral data during synthesis?

Answer:

- Purity Checks: Use HPLC to detect impurities; recrystallization with solvents like methanol improves purity .

- Reproducibility: Ensure consistent reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) .

- Data Validation: Compare experimental spectra with published datasets (e.g., PubChem or crystallographic data) .

Example: A study reported varying melting points (261–274°C) for analogous benzamides due to residual solvents; repeating recrystallization in anhydrous conditions resolved discrepancies .

Q. What strategies optimize large-scale synthesis while maintaining yield and purity?

Answer:

- Continuous Flow Reactors: Enhance heat/mass transfer and reduce reaction time .

- Catalytic Systems: Use Pd catalysts for efficient coupling reactions, reducing byproduct formation .

- Process Analytical Technology (PAT): Real-time monitoring (e.g., FT-IR) adjusts parameters dynamically .

Case Study: Scaling fluralaner synthesis required food administration to improve bioavailability, highlighting the interplay between synthesis and pharmacokinetics .

Q. How does the trifluoroethyl group influence the compound’s physicochemical and pharmacological properties?

Answer:

- Lipophilicity: The -CF₃ group increases logP, enhancing blood-brain barrier penetration .

- Metabolic Stability: Fluorine atoms resist oxidative degradation, prolonging half-life in vivo .

- Target Selectivity: The group’s electronegativity modulates interactions with chloride channels .

Validation: X-ray crystallography of similar compounds confirmed the -CF₃ group’s role in binding pocket occupancy .

Q. What advanced techniques resolve structural ambiguities in derivatives of this compound?

Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Provides unambiguous confirmation of stereochemistry and substituent orientation .

- Density Functional Theory (DFT): Predicts electronic properties (e.g., HOMO/LUMO) to explain reactivity .

- 2D NMR (e.g., COSY, NOESY): Resolves overlapping signals in complex spectra .

Q. Methodological Notes

- Contradiction Management: Cross-validate data from multiple techniques (e.g., NMR + MS) to resolve inconsistencies .

- Ethical Compliance: Adhere to in vitro research guidelines; avoid in vivo testing without regulatory approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.